Cas no 30596-06-6 (Acetic acid,2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (9CI))
30596-06-6 structure
Product Name:Acetic acid,2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (9CI)
Numero CAS:30596-06-6
MF:C16H14O8S
MW:366.342564105988
CID:320271
PubChem ID:236781
Update Time:2025-04-19
Acetic acid,2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetic acid,2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (9CI)
- 2-[4-[4-(carboxymethoxy)phenyl]sulfonylphenoxy]acetic acid
- 2,2'-[sulfonylbis(benzene-4,1-diyloxy)]diacetic acid
- AC1L5XDC
- AC1Q5WQE
- Ambcb5157234
- bis-(4-carboxymethoxy-phenyl)-sulfone
- CBDivE_003779
- NSC39645
- Oprea1_760031
- NSC-39645
- Z56756134
- SMR000102402
- cid_236781
- AKOS001026758
- SR-01000197289
- CHEMBL1548308
- DTXSID50284898
- 30596-06-6
- HMS2421N09
- SCHEMBL10339161
- SR-01000197289-1
- 2-[4-[4-(2-hydroxy-2-oxoethyloxy)phenyl]sulfonylphenoxy]ethanoic acid
- BDBM55345
- MLS000105521
-
- Inchi: 1S/C16H14O8S/c17-15(18)9-23-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)24-10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)
- Chiave InChI: MWTGMPRNUBZHCH-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(=CC=1)OCC(=O)O)(C1C=CC(=CC=1)OCC(=O)O)(=O)=O
Proprietà calcolate
- Massa esatta: 366.04092
- Massa monoisotopica: 366.041
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 25
- Conta legami ruotabili: 8
- Complessità: 507
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 136Ų
Proprietà sperimentali
- Densità: 1.476
- Punto di ebollizione: 639.2°C at 760 mmHg
- Punto di infiammabilità: 340.4°C
- Indice di rifrazione: 1.606
- PSA: 127.2
- LogP: 2.52700
Acetic acid,2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (9CI) Letteratura correlata
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
30596-06-6 (Acetic acid,2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso